molecular formula C7H4Cl2N2O2S B2508022 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride CAS No. 1001413-18-8

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

Cat. No.: B2508022
CAS No.: 1001413-18-8
M. Wt: 251.08
InChI Key: LFPUMWIBPJUSOA-UHFFFAOYSA-N
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Description

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core with a sulfonyl chloride group at the 3-position and a chlorine atom at the 7-position .

Preparation Methods

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is employed in the development of bioactive molecules and as a tool in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-7-6-4(1-2-10-7)5(3-11-6)14(9,12)13/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUMWIBPJUSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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